lacto-N-difucohexaose I

描述

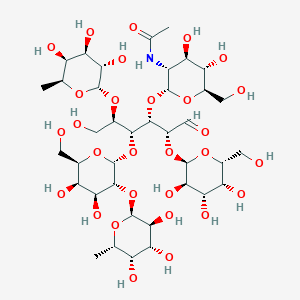

Structure

2D Structure

属性

CAS 编号 |

16789-38-1 |

|---|---|

分子式 |

C38H65NO29 |

分子量 |

999.9 g/mol |

IUPAC 名称 |

N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3R,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxyoxan-4-yl]oxy-4-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-6-(hydroxymethyl)-5-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]acetamide |

InChI |

InChI=1S/C38H65NO29/c1-9-18(48)23(53)26(56)35(59-9)65-30-16(8-44)63-34(67-32-22(52)15(7-43)61-37(28(32)58)64-29(13(47)5-41)20(50)12(46)4-40)17(39-11(3)45)31(30)66-38-33(25(55)21(51)14(6-42)62-38)68-36-27(57)24(54)19(49)10(2)60-36/h4,9-10,12-38,41-44,46-58H,5-8H2,1-3H3,(H,39,45)/t9-,10-,12-,13+,14+,15+,16+,17+,18+,19+,20+,21-,22-,23+,24+,25-,26-,27-,28+,29+,30+,31+,32-,33+,34-,35-,36-,37-,38-/m0/s1 |

InChI 键 |

OQIUPKPUOLIHHS-URTONSIPSA-N |

手性 SMILES |

C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O[C@H]4[C@H]([C@@H]([C@@H]([C@@H](O4)C)O)O)O)NC(=O)C)O[C@H]5[C@H]([C@H](O[C@H]([C@@H]5O)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)CO)O)CO)O)O)O |

规范 SMILES |

CC1C(C(C(C(O1)OC2C(OC(C(C2OC3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)C)O)O)O)NC(=O)C)OC5C(C(OC(C5O)OC(C(CO)O)C(C(C=O)O)O)CO)O)CO)O)O)O |

其他CAS编号 |

16789-38-1 |

物理描述 |

Solid |

同义词 |

lacto-N-difucohexaose I |

产品来源 |

United States |

Foundational & Exploratory

Lacto-N-difucohexaose I: A Technical Guide for Researchers and Drug Development Professionals

An in-depth exploration of the structure, function, and therapeutic potential of a key human milk oligosaccharide.

Introduction

Lacto-N-difucohexaose I (LNDFH-I) is a complex neutral hexasaccharide and a prominent member of the human milk oligosaccharide (HMO) family. As a bioactive component of human milk, LNDFH-I plays a crucial role in infant health, primarily through its influence on the gut microbiome and the developing immune system. This technical guide provides a comprehensive overview of the current scientific understanding of LNDFH-I, focusing on its structure, biological functions, and the experimental methodologies used to elucidate its properties. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of HMOs.

Structure of this compound

LNDFH-I is a di-fucosylated hexasaccharide built upon a lacto-N-tetraose (LNT) core. Its structure is characterized by the presence of two fucose residues linked to a backbone of galactose, N-acetylglucosamine, and glucose.

Systematic Name: α-L-Fucp-(1→2)-β-D-Galp-(1→3)-[α-L-Fucp-(1→4)]-β-D-GlcpNAc-(1→3)-β-D-Galp-(1→4)-D-Glc

Molecular Formula: C₃₈H₆₅NO₂₉[1]

Molecular Weight: 999.91 g/mol [1][2][3]

The core of LNDFH-I is a type 1 (Galβ1-3GlcNAc) chain, which is characteristic of many HMOs.[4] The detailed structure with its specific glycosidic linkages is presented below:

Biological Functions

LNDFH-I exhibits a range of biological activities that contribute to infant health and development. These functions are primarily attributed to its unique structure, which allows it to interact with both host cells and microorganisms.

Anti-Adhesive Activity against Pathogens

LNDFH-I is recognized for its ability to inhibit the adhesion of pathogenic bacteria to host epithelial cells, a crucial first step in infection. This is particularly well-documented for Helicobacter pylori, the bacterium responsible for gastritis and peptic ulcers. LNDFH-I contains a Lewis b (Leᵇ) antigen, which mimics the carbohydrate structures on the surface of gastric epithelial cells that H. pylori binds to via its BabA adhesin.[5][6] By acting as a soluble decoy, LNDFH-I can competitively inhibit this interaction, thus preventing colonization.

| Pathogen | Adhesin | Receptor Mimicked | Effect of LNDFH-I |

| Helicobacter pylori | BabA | Lewis b antigen | Inhibition of adhesion |

Table 1: Anti-adhesive properties of this compound.

Prebiotic Effects

LNDFH-I serves as a selective prebiotic, promoting the growth of beneficial bacteria in the infant gut, particularly species of the genus Bifidobacterium. Certain strains, such as Bifidobacterium longum subsp. infantis, possess the necessary enzymatic machinery to degrade and utilize complex HMOs like LNDFH-I for their growth. This selective proliferation of bifidobacteria helps to establish a healthy gut microbiome, which is essential for proper immune development and protection against pathogens. The fermentation of LNDFH-I by these bacteria also leads to the production of short-chain fatty acids (SCFAs), which have numerous benefits for the host.

| Bifidobacterium Species | Growth Promotion by LNDFH-I |

| B. longum subsp. infantis | High |

| B. bifidum | Moderate |

| B. breve | Moderate |

Table 2: Prebiotic effect of this compound on select Bifidobacterium species.

Immunomodulation

LNDFH-I can directly modulate the host's immune system. It has been shown to interact with immune cells, such as macrophages and dendritic cells, and influence the production of cytokines. This can lead to a dampening of inflammatory responses and the promotion of a balanced immune homeostasis. The immunomodulatory effects of LNDFH-I are thought to be mediated through its interaction with specific pattern recognition receptors on immune cells, such as Toll-like receptors (TLRs) and C-type lectin receptors. This interaction can trigger downstream signaling cascades, including the NF-κB and MAPK pathways, leading to altered gene expression of cytokines and other immune mediators.

| Immune Cell Type | Effect of LNDFH-I | Cytokines Modulated |

| Macrophages | Anti-inflammatory | ↓ TNF-α, ↑ IL-10 |

| Intestinal Epithelial Cells | Barrier function enhancement | ↓ IL-8 |

Table 3: Immunomodulatory effects of this compound.

Experimental Protocols

This section provides an overview of the methodologies commonly employed in the study of LNDFH-I.

Enzymatic Synthesis of this compound

The multi-step enzymatic synthesis of LNDFH-I is a common approach to obtain this complex oligosaccharide in a pure form for research purposes.[5][6]

Detailed Protocol:

-

Synthesis of Lacto-N-triose II:

-

React lactose with UDP-N-acetylglucosamine in the presence of β-1,3-N-acetylglucosaminyltransferase.

-

Incubate at 37°C for 24-48 hours.

-

Purify the product using gel filtration chromatography.

-

-

Synthesis of Lacto-N-tetraose:

-

React lacto-N-triose II with UDP-galactose in the presence of β-1,3-galactosyltransferase.

-

Incubate at 37°C for 24-48 hours.

-

Purify the product using gel filtration chromatography.

-

-

Synthesis of Lacto-N-fucopentaose I:

-

React lacto-N-tetraose with GDP-fucose in the presence of α-1,2-fucosyltransferase.

-

Incubate at 37°C for 24-48 hours.

-

Purify the product using porous graphitized carbon (PGC) solid-phase extraction (SPE).

-

-

Synthesis of this compound:

-

React lacto-N-fucopentaose I with GDP-fucose in the presence of α-1,4-fucosyltransferase.

-

Incubate at 37°C for 24-48 hours.

-

Purify the final product using high-performance liquid chromatography (HPLC) on a PGC column.

-

Pathogen Adhesion Inhibition Assay

This assay is used to quantify the ability of LNDFH-I to prevent the binding of pathogens to host cells.

Protocol:

-

Cell Culture: Culture a relevant epithelial cell line (e.g., human gastric adenocarcinoma cells for H. pylori) in a 96-well plate to confluence.

-

Pathogen Labeling: Label the pathogen with a fluorescent dye (e.g., fluorescein isothiocyanate, FITC).

-

Inhibition: Pre-incubate the fluorescently labeled pathogens with varying concentrations of LNDFH-I for 1 hour at 37°C.

-

Co-incubation: Add the pathogen-LNDFH-I mixture to the epithelial cell monolayer and incubate for 1-2 hours at 37°C.

-

Washing: Gently wash the wells multiple times with phosphate-buffered saline (PBS) to remove unbound bacteria.

-

Quantification: Lyse the cells and measure the fluorescence of the lysate using a microplate reader. The reduction in fluorescence in the presence of LNDFH-I compared to the control (pathogens alone) indicates the percentage of adhesion inhibition.

In Vitro Fermentation for Prebiotic Activity

This method assesses the ability of LNDFH-I to support the growth of specific probiotic bacteria.

Protocol:

-

Bacterial Culture: Grow the desired Bifidobacterium strain anaerobically in a basal medium without a carbon source.

-

Experimental Setup: In an anaerobic chamber, inoculate a defined medium containing LNDFH-I as the sole carbon source with the Bifidobacterium strain. Include positive (e.g., glucose) and negative (no carbon source) controls.

-

Incubation: Incubate the cultures at 37°C under anaerobic conditions.

-

Growth Measurement: At regular time intervals, measure the optical density (OD) of the cultures at 600 nm to monitor bacterial growth.

-

Metabolite Analysis: At the end of the fermentation, analyze the culture supernatant for the production of short-chain fatty acids (SCFAs) using gas chromatography (GC) or HPLC.

Analysis by HPLC-PGC-MS/MS

This is a powerful analytical technique for the separation and structural characterization of complex oligosaccharides like LNDFH-I.

Protocol:

-

Sample Preparation: Purify and concentrate the LNDFH-I sample.

-

Chromatographic Separation:

-

Column: Porous Graphitized Carbon (PGC) column.

-

Mobile Phase A: Water with a small percentage of a volatile modifier (e.g., 0.1% formic acid).

-

Mobile Phase B: Acetonitrile with the same modifier.

-

Gradient: A shallow gradient of increasing acetonitrile concentration is typically used to achieve separation of isomers.

-

-

Mass Spectrometric Detection:

-

Ionization: Electrospray ionization (ESI) in negative ion mode is often preferred for oligosaccharides.

-

MS1 Scan: Acquire full scan mass spectra to identify the molecular ion of LNDFH-I.

-

MS/MS Fragmentation: Select the molecular ion of LNDFH-I for collision-induced dissociation (CID) to generate fragment ions. The fragmentation pattern provides information about the glycosidic linkages and monosaccharide composition, confirming the structure.

-

Future Perspectives and Drug Development

The diverse biological activities of LNDFH-I make it a promising candidate for various therapeutic applications. Its role as a prebiotic suggests its potential use in infant formulas and functional foods to promote a healthy gut microbiome. Its anti-adhesive properties against H. pylori open avenues for the development of novel anti-infective agents that do not rely on antibiotics. Furthermore, its immunomodulatory effects could be harnessed for the treatment of inflammatory conditions. Further research is needed to fully elucidate the mechanisms of action of LNDFH-I and to evaluate its efficacy and safety in clinical trials. The development of cost-effective large-scale synthesis methods will also be crucial for its commercialization as a therapeutic agent or nutritional supplement.

References

- 1. Structural basis of Lewisb antigen binding by the Helicobacter pylori adhesin BabA - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Combining HPAEC-PAD, PGC-LC–MS, and 1D 1H NMR to Investigate Metabolic Fates of Human Milk Oligosaccharides in 1-Month-Old Infants: a Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Standardization of PGC-LC-MS-based glycomics for sample specific glycotyping - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Enzymatic synthesis of this compound which binds to Helicobacter pylori - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound (LNDFH I) Production Service - CD BioGlyco [bioglyco.com]

The Biological Significance of Lacto-N-difucohexaose I in Infant Development: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lacto-N-difucohexaose I (LNDFH I), a complex neutral human milk oligosaccharide (HMO), plays a pivotal role in the early life of infants. As a prominent component of human milk, particularly in secretor mothers, LNDFH I is indigestible by the infant and functions as a bioactive compound shaping the gut microbiome, modulating the immune system, and potentially influencing neuronal development. This technical guide provides an in-depth analysis of the biological functions of LNDFH I, supported by quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and workflows.

Introduction

Human milk is a complex and dynamic fluid that provides optimal nutrition and immunological protection to the newborn. Beyond basic nutrients, it contains a diverse array of bioactive components, among which human milk oligosaccharides (HMOs) are the third most abundant solid component after lactose and lipids.[1] this compound (LNDFH I) is a neutral, di-fucosylated hexasaccharide belonging to the type 1 core structure of HMOs.[2] Its presence and concentration in human milk are largely dependent on the maternal secretor status, specifically the functionality of the fucosyltransferase-2 (FUT2) gene.[3] This guide delves into the multifaceted biological roles of LNDFH I in infants, focusing on its impact on the gut microbiota, immune function, and its potential role in neurodevelopment.

Prebiotic Role and Gut Microbiome Modulation

LNDFH I is a key prebiotic factor that selectively promotes the growth of beneficial bacteria in the infant gut, most notably species of the genus Bifidobacterium.[4] This selective fermentation contributes to the establishment of a healthy gut microbial ecosystem, which is crucial for nutrient absorption, gut barrier function, and immune maturation.[5]

Quantitative Data on Microbiome Modulation

The prebiotic effect of LNDFH I, often studied in the context of total fucosylated HMOs, leads to a significant enrichment of bifidobacteria in the infant gut.

| Bacterial Genus | Change in Relative Abundance (Breastfed vs. Formula-fed) | Key LNDFH I-Utilizing Species | Reference |

| Bifidobacterium | Significantly higher in breastfed infants | B. longum subsp. infantis, B. bifidum, B. breve | [4] |

| Escherichia/Shigella | Generally lower in breastfed infants | Not applicable | [6] |

| Clostridium | Generally lower in breastfed infants | Not applicable | [6] |

Experimental Protocol: 16S rRNA Gene Sequencing for Fecal Microbiota Analysis

A common method to assess the impact of LNDFH I on the infant gut microbiome is 16S rRNA gene sequencing of fecal samples.

-

Sample Collection: Collect infant fecal samples and immediately store them at -80°C to preserve microbial DNA.

-

DNA Extraction: Extract total DNA from fecal samples using a commercially available kit (e.g., QIAamp DNA Stool Mini Kit, Qiagen) following the manufacturer's instructions.

-

PCR Amplification: Amplify the V3-V4 hypervariable regions of the bacterial 16S rRNA gene using specific primers.

-

Library Preparation: Purify the PCR products and prepare sequencing libraries using a library preparation kit (e.g., Nextera XT DNA Library Preparation Kit, Illumina).

-

Sequencing: Perform paired-end sequencing on an Illumina platform (e.g., MiSeq or HiSeq).

-

Data Analysis: Process the raw sequencing data using bioinformatics pipelines such as QIIME 2 or mothur for quality filtering, chimera removal, operational taxonomic unit (OTU) clustering or amplicon sequence variant (ASV) picking, and taxonomic assignment against a reference database (e.g., Greengenes, SILVA). Statistical analyses are then performed to compare microbial composition and diversity between different feeding groups.[5]

Immunomodulatory Functions

HMOs, including LNDFH I, play a crucial role in the development and maturation of the infant's immune system.[1] They exert their effects both directly by interacting with immune cells and indirectly by shaping the gut microbiota.

Modulation of Immune Cell Responses

Fucosylated HMOs can modulate the activity of various immune cells, including dendritic cells (DCs) and T cells, leading to a balanced immune response.[7] While specific data for LNDFH I is limited, the general effects of fucosylated HMOs suggest a role in promoting a Th1-skewed immune response and enhancing tolerance.[7]

Signaling Pathways

The immunomodulatory effects of some neutral HMOs have been linked to the activation of key signaling pathways such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways in macrophages.[8] These pathways are central to the regulation of inflammatory responses and cytokine production.

Anti-Pathogenic Properties

LNDFH I contributes to the protection of infants against infectious diseases by acting as a soluble decoy receptor, preventing the adhesion of pathogens to the intestinal epithelium.[3]

Inhibition of Pathogen Adhesion

The terminal fucose residues of LNDFH I can mimic the carbohydrate structures on the surface of host cells that are recognized by bacterial adhesins. By binding to these adhesins, LNDFH I competitively inhibits the attachment of pathogens to the gut mucosa.

| Pathogen | Mechanism of Inhibition by Fucosylated HMOs | Reference |

| Campylobacter jejuni | Acts as a soluble decoy receptor, inhibiting adhesion to intestinal cells. | [9] |

| Enteropathogenic Escherichia coli (EPEC) | Reduces attachment to cultured epithelial cells. | [9] |

| Helicobacter pylori | Binds to adhesins, potentially preventing colonization.[10] | [10] |

Experimental Protocol: In Vitro Pathogen Adhesion Assay

The anti-adhesive properties of LNDFH I can be evaluated using an in vitro cell culture model.

-

Cell Culture: Culture a human intestinal epithelial cell line (e.g., Caco-2 or HT-29) to confluence in appropriate cell culture plates.

-

Pathogen Preparation: Grow the pathogenic bacterial strain of interest to mid-log phase, then label with a fluorescent dye (e.g., fluorescein isothiocyanate - FITC) or radiolabel.

-

Inhibition Assay: Pre-incubate the labeled bacteria with varying concentrations of purified LNDFH I or a control substance for a defined period.

-

Co-incubation: Add the bacteria-LNDFH I mixture to the washed epithelial cell monolayers and incubate to allow for adhesion.

-

Washing: Gently wash the cell monolayers multiple times to remove non-adherent bacteria.

-

Quantification: Lyse the epithelial cells and quantify the number of adherent bacteria by measuring fluorescence, radioactivity, or by plating serial dilutions for colony-forming unit (CFU) counts.

-

Analysis: Calculate the percentage of inhibition of adhesion for each concentration of LNDFH I compared to the control.

Potential Role in Neuronal Development

Emerging evidence suggests that HMOs, including fucosylated oligosaccharides like LNDFH I, may play a role in infant brain development and cognitive function.[11] This is thought to occur through the gut-brain axis, where the gut microbiota and their metabolites, influenced by HMOs, can signal to the brain.[12]

While direct evidence for LNDFH I is still being gathered, the presence of fucose in its structure is significant, as fucose is a crucial component of fucosylated glycans involved in neuronal processes related to learning and memory. LNDFH I is a non-sialylated oligosaccharide, meaning it does not directly provide sialic acid, another important nutrient for brain development. However, its influence on the gut microbiome can lead to the production of metabolites that are beneficial for neuronal health.

Conclusion

This compound is a vital bioactive component of human milk with a profound impact on infant health. Its well-established prebiotic activity fosters a healthy gut microbiome, which in turn influences immune development and may contribute to neurodevelopment through the gut-brain axis. Furthermore, its ability to inhibit pathogen adhesion provides direct protection against infectious diseases. Further research focusing on the specific mechanisms of action of purified LNDFH I is warranted to fully elucidate its therapeutic and nutritional potential for all infants. This in-depth understanding is critical for the development of advanced infant formulas and novel therapeutic strategies aimed at promoting lifelong health.

References

- 1. Sialic acid, the secret gift for the brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Benefits of human milk oligosaccharides: healthy brain development for infants - Prolacta Bioscience [prolacta.com]

- 3. researchgate.net [researchgate.net]

- 4. binc-geneva.org [binc-geneva.org]

- 5. Human Milk Oligosaccharides and Infant Neurodevelopment: A Narrative Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchoutput.csu.edu.au [researchoutput.csu.edu.au]

- 7. dsm-firmenich.com [dsm-firmenich.com]

- 8. Human Milk Oligosaccharides and Infant Neurodevelopment: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. Lacto-N-difucohexaose I - glyXera [glyxera.com]

- 12. Sialic acid is an essential nutrient for brain development and cognition - PubMed [pubmed.ncbi.nlm.nih.gov]

Lacto-N-difucohexaose I (LNDFH-I): A Key Human Milk Oligosaccharide Explored

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Lacto-N-difucohexaose I (LNDFH-I) is a complex neutral hexasaccharide and a prominent member of the human milk oligosaccharide (HMO) family. Structurally, it is a difucosylated, type 1 core chain oligosaccharide with the sequence Fucα1-2Galβ1-3[Fucα1-4]GlcNAcβ1-3Galβ1-4Glc. Its presence and concentration in human milk are significantly influenced by the maternal secretor and Lewis blood group status. Emerging research has highlighted the multifaceted biological roles of LNDFH-I, positioning it as a molecule of significant interest for therapeutic and nutritional applications. This technical guide provides a comprehensive overview of LNDFH-I, detailing its biosynthesis, prevalence in human milk, and its physiological functions, with a focus on its prebiotic activity, immunomodulatory effects, and potential as an anti-adhesive agent against pathogens. Detailed experimental protocols and quantitative data are presented to support further research and development in this field.

Introduction

Human milk oligosaccharides (HMOs) represent the third most abundant solid component of human milk, after lactose and lipids. These complex carbohydrates are not readily digested by the infant, instead serving crucial roles in shaping the infant gut microbiome, modulating the immune system, and protecting against pathogens. Among the more than 200 structurally distinct HMOs identified, this compound (LNDFH-I) is a notable neutral oligosaccharide.[1][2]

LNDFH-I is characterized by a type 1 core structure (Galβ1-3GlcNAc) and the presence of two fucose residues.[2] Its biosynthesis is dependent on the activity of specific fucosyltransferases, namely FUT2 (secretor gene) and FUT3 (Lewis gene).[3] Consequently, the concentration of LNDFH-I in human milk varies significantly among individuals, being most abundant in the milk of secretor-positive and Lewis-positive mothers.[3][4]

This guide aims to provide a detailed technical overview of LNDFH-I, consolidating current knowledge on its biochemical properties, physiological functions, and analytical methodologies. It is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who are interested in the potential applications of this unique human milk oligosaccharide.

Structure and Biosynthesis

This compound is a hexasaccharide with the systematic name: α-L-Fucp-(1→2)-β-D-Galp-(1→3)-[α-L-Fucp-(1→4)]-β-D-GlcpNAc-(1→3)-β-D-Galp-(1→4)-D-Glc. Its molecular formula is C38H65NO29 and it has a molecular weight of 999.91 g/mol .[5] The structure features a lactose core extended with an N-acetyl-lactosamine (LacNAc) unit, forming a type 1 chain. Two fucose residues are attached at the C-2 position of the terminal galactose and the C-4 position of the N-acetylglucosamine.

The biosynthesis of LNDFH-I is a multi-step enzymatic process involving several glycosyltransferases. The synthesis pathway is intrinsically linked to the maternal Lewis and Secretor blood group status, which determines the expression of the necessary fucosyltransferases.

Quantitative Data: Prevalence in Human Milk

The concentration of LNDFH-I in human milk is highly variable and is primarily dependent on the mother's secretor and Lewis gene status. It is one of the most abundant fucosylated HMOs in the milk of women who are both secretor (FUT2-positive) and Lewis (FUT3-positive) positive.

| Cohort/Study | Number of Participants | Lactation Stage | LNDFH-I Concentration (mg/L) | Analytical Method | Reference |

| Ulm SPATZ Health Study | 49 (Type I milk) | Longitudinal (6 weeks, 6 months, 12 months) | Identified and quantified, but specific concentration ranges not provided in the abstract. | Not specified in abstract | [6] |

| Finnish HELMi Birth Cohort | 350 | 3 months postpartum | Median (IQR) in Secretors: Data not specified for individual HMOs. | Not specified in abstract | [3] |

| STRONG kids 2 Cohort | 392 | 6 weeks postpartum | Relative abundances measured, but specific concentrations not provided. | Not specified in abstract | [7] |

| Filipino Cohort | 41 | Longitudinal (up to 4 months) | Positively associated with infant growth parameters, but specific concentrations not provided. | Not specified in abstract | [1] |

Note: While several large cohort studies have quantified LNDFH-I, the specific concentration ranges are often embedded within larger datasets and not always explicitly stated in the abstracts. The data indicates that LNDFH-I is a significant component of human milk in secretor-positive individuals.

Physiological Functions and Potential Applications

Prebiotic Activity

LNDFH-I, like many other HMOs, is not digested by the infant and reaches the colon intact, where it serves as a substrate for beneficial gut bacteria, particularly Bifidobacterium species. This selective fermentation contributes to the establishment of a healthy gut microbiome, which is crucial for infant development and long-term health. The prebiotic effect of LNDFH-I and its building blocks has been demonstrated in vitro.

Immunomodulatory Effects

Fucosylated HMOs, including LNDFH-I, are known to play a significant role in modulating the infant's immune system. They can interact directly with immune cells, such as dendritic cells and epithelial cells, to influence cytokine production and signaling pathways. This can lead to a reduction in inflammation and the promotion of a balanced immune response. While the specific signaling pathways for LNDFH-I are still under investigation, it is hypothesized that it may involve pattern recognition receptors and downstream pathways such as NF-κB.

Anti-Adhesive and Anti-Infective Properties

LNDFH-I can act as a soluble decoy receptor, mimicking the carbohydrate structures on the surface of host cells that are used by pathogens for attachment. By binding to pathogens in the gut lumen, LNDFH-I can prevent their adhesion to the intestinal epithelium, thereby inhibiting infection. A notable example is its ability to bind to Helicobacter pylori, a bacterium associated with gastritis and peptic ulcers.[8][9][10]

Gut Barrier Function

HMOs have been shown to influence the development and integrity of the intestinal barrier. While direct evidence for LNDFH-I is still emerging, it is plausible that, as a prominent fucosylated HMO, it contributes to the maintenance of tight junctions between intestinal epithelial cells, thereby reducing intestinal permeability and preventing the translocation of harmful substances.

Experimental Protocols

Enzymatic Synthesis of this compound

This protocol is based on the multi-step enzymatic synthesis described by Miyazaki et al. (2010).[8]

Materials:

-

Lactose

-

UDP-Galactose (UDP-Gal)

-

GDP-Fucose (GDP-Fuc)

-

β-1,3-Galactosyltransferase (β1-3-GalT)

-

α-1,2-Fucosyltransferase (FUT2)

-

α-1,4-Fucosyltransferase (FUT3)

-

Reaction buffers

-

Activated carbon column for purification

Procedure:

-

Synthesis of Lacto-N-tetraose (LNT):

-

Incubate lactose with UDP-Gal in the presence of β1-3-GalT in an appropriate reaction buffer.

-

Monitor the reaction progress by TLC or HPLC.

-

Purify the resulting LNT using gel filtration or other suitable chromatographic methods.

-

-

Synthesis of Lacto-N-fucopentaose I (LNFP-I):

-

Incubate the purified LNT with GDP-Fuc in the presence of FUT2.

-

Monitor the formation of LNFP-I.

-

Purify LNFP-I from the reaction mixture.

-

-

Synthesis of this compound (LNDFH-I):

-

Incubate the purified LNFP-I with GDP-Fuc in the presence of FUT3.

-

Monitor the final reaction to completion.

-

Purify the final product, LNDFH-I, using activated carbon column chromatography.

-

Extraction and Quantification of LNDFH-I from Human Milk

This protocol outlines a general workflow for the analysis of HMOs from human milk samples.[11][12][13]

Materials:

-

Human milk sample

-

Centrifuge

-

Solvents for extraction (e.g., ethanol, chloroform/methanol)

-

Solid-phase extraction (SPE) cartridges (e.g., graphitized carbon)

-

Fluorescent labeling agent (e.g., 2-aminobenzamide)

-

HPLC or UPLC system with fluorescence detection

-

LNDFH-I standard

Procedure:

-

Sample Preparation:

-

Thaw frozen human milk samples.

-

Centrifuge to remove the lipid layer.

-

Precipitate proteins using ethanol.

-

Centrifuge to pellet the proteins and collect the supernatant containing HMOs.

-

-

HMO Extraction and Purification:

-

Apply the supernatant to a pre-conditioned graphitized carbon SPE cartridge.

-

Wash the cartridge to remove interfering substances.

-

Elute the HMOs with an appropriate solvent mixture.

-

Dry the eluted HMO fraction.

-

-

Fluorescent Labeling:

-

Reconstitute the dried HMOs in the labeling solution containing 2-aminobenzamide and a reducing agent.

-

Incubate to allow the labeling reaction to proceed.

-

Clean up the labeled HMOs to remove excess reagents.

-

-

LC-FLR Analysis:

-

Inject the labeled HMO sample into the HPLC/UPLC system.

-

Separate the HMOs using a suitable column and gradient elution.

-

Detect the fluorescently labeled HMOs.

-

Quantify LNDFH-I by comparing its peak area to a standard curve generated with a known concentration of LNDFH-I standard.

-

Conclusion and Future Perspectives

This compound is a structurally and functionally significant human milk oligosaccharide with considerable potential for applications in infant nutrition and therapeutics. Its well-defined roles as a prebiotic, immunomodulator, and anti-adhesive agent make it a compelling candidate for further investigation and development. The methodologies for its synthesis and analysis are well-established, paving the way for more in-depth preclinical and clinical studies.

Future research should focus on elucidating the precise molecular mechanisms underlying the immunomodulatory effects of LNDFH-I, including the identification of its specific cellular receptors and signaling pathways. Furthermore, well-designed clinical trials are needed to evaluate the efficacy of LNDFH-I in promoting infant health, preventing infections, and managing inflammatory conditions. The development of scalable and cost-effective production methods will be crucial for the commercialization of LNDFH-I as a functional food ingredient or a therapeutic agent. As our understanding of the intricate roles of HMOs continues to grow, LNDFH-I is poised to be at the forefront of innovative nutritional and pharmaceutical strategies.

References

- 1. mims.com [mims.com]

- 2. Lacto-N-difucohexaose I - glyXera [glyxera.com]

- 3. Human milk oligosaccharide composition is affected by season and parity and associates with infant gut microbiota in a birth mode dependent manner in a Finnish birth cohort - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Maternal Dietary Fiber Intake During Lactation and Human Milk Oligosaccharide Fucosylation: a PRIMA Birth Cohort Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | 16789-38-1 | OL01664 | Biosynth [biosynth.com]

- 6. research-portal.uu.nl [research-portal.uu.nl]

- 7. Frontiers | Determinants of human milk oligosaccharides profiles of participants in the STRONG kids 2 cohort [frontiersin.org]

- 8. Enzymatic synthesis of this compound which binds to Helicobacter pylori - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Large molecules as anti-adhesive compounds against pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Natural anti-adhesive components against pathogenic bacterial adhesion and infection in gastrointestinal tract: case studies of Helicobacter pylori, Salmonella enterica, Clostridium difficile, and diarrheagenic Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Rapid Throughput Extraction of Human Milk Oligosaccharides to Allow Studies on Larger Cohorts – Lebrilla League [lebrilla.faculty.ucdavis.edu]

- 12. lcms.cz [lcms.cz]

- 13. Determination of Seven Human Milk Oligosaccharides (HMOs) in Infant Formula and Adult Nutritionals: First Action 2022.07 - PMC [pmc.ncbi.nlm.nih.gov]

Lacto-N-difucohexaose I: A Technical Guide to its Discovery, Characterization, and Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lacto-N-difucohexaose I (LNDFH I) is a complex neutral hexasaccharide found in human milk, belonging to the diverse family of human milk oligosaccharides (HMOs). Structurally identified as Fucα1-2Galβ1-3[Fucα1-4]GlcNAcβ1-3Galβ1-4Glc, it is characterized by a type 1 core structure and the presence of the Lewis b blood group antigen. This technical guide provides a comprehensive overview of the discovery, structural elucidation, and biological significance of LNDFH I. Detailed experimental protocols for its enzymatic synthesis and characterization using modern analytical techniques are presented. Furthermore, this document explores its crucial roles in infant health, including its function as a prebiotic for the gut microbiota and its interaction with pathogens such as Helicobacter pylori. The immunomodulatory activities of LNDFH I are also discussed, highlighting its potential for therapeutic applications.

Introduction

Human milk oligosaccharides (HMOs) are the third most abundant solid component of human milk, after lactose and lipids. These complex sugars are not readily digested by the infant, but play a pivotal role in shaping the neonatal gut microbiome and immune system. This compound (LNDFH I) is a prominent fucosylated HMO that has garnered significant scientific interest due to its unique structure and multifaceted biological functions.

This guide will delve into the technical aspects of LNDFH I, from its initial discovery and structural characterization to its synthesis and biological activities. The information presented is intended to serve as a valuable resource for researchers and professionals in the fields of glycobiology, microbiology, immunology, and drug development.

Discovery and Structure

LNDFH I was first identified as a component of the complex mixture of oligosaccharides present in human milk. Its structure was elucidated through a combination of chemical and enzymatic degradation, followed by analysis using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

The definitive structure of LNDFH I is Fucα1-2Galβ1-3[Fucα1-4]GlcNAcβ1-3Galβ1-4Glc .[1][2] It is a hexasaccharide composed of L-fucose (Fuc), D-galactose (Gal), N-acetyl-D-glucosamine (GlcNAc), and D-glucose (Glc) residues. Key structural features include:

-

A type 1 (Galβ1-3GlcNAc) core chain.

-

An α1-2 linked fucose to the terminal galactose, forming the H-type 1 antigen.

-

An α1-4 linked fucose to the N-acetylglucosamine, which together with the H-type 1 structure, forms the Lewis b (Leb) blood group antigen.

Quantitative Data

The concentration of LNDFH I in human milk can vary depending on factors such as lactation stage and the mother's genetic secretor status. The following table summarizes the reported concentration of LNDFH I in human colostrum.

| Analyte | Matrix | Concentration (mg/mL) | Reference |

| This compound | Human Colostrum | 1.74 ± 0.21 | [3] |

Experimental Protocols

Enzymatic Synthesis of this compound

A multi-step enzymatic synthesis has been developed to produce LNDFH I with high specificity.[1][4] The overall workflow is depicted below.

Detailed Methodologies:

-

Step 1: Synthesis of Lacto-N-triose II

-

Enzyme: β-1,3-N-acetylglucosaminyltransferase (β-1,3-GnT), partially purified from bovine blood.

-

Substrates: Lactose and UDP-GlcNAc.

-

Reaction Conditions: While specific buffer conditions from the original synthesis are not detailed, a typical reaction would involve incubation of the enzyme with substrates in a buffered solution (e.g., Tris-HCl or MES buffer) at a pH optimum for the enzyme (typically around 6.0-7.5) and a temperature of 37°C.

-

Purification: The product can be purified using techniques like gel filtration chromatography.

-

Yield: 44%.[1] The lower yield is attributed to potential contamination with N-acetylglucosaminidase.[1]

-

-

Step 2: Synthesis of Lacto-N-tetraose (LNT)

-

Enzyme: Recombinant β-1,3-galactosidase from Bacillus circulans.

-

Substrates: Lacto-N-triose II as the acceptor and ortho-nitrophenyl β-D-galactopyranoside as the donor.

-

Reaction Conditions: Transglycosylation reactions are typically performed at a controlled pH and temperature (e.g., pH 6.5, 30-37°C) in a suitable buffer.

-

Purification: The product can be purified using activated carbon column chromatography.

-

Yield: 22%.[1]

-

-

Step 3: Synthesis of Lacto-N-fucopentaose I (LNFP I)

-

Enzyme: Recombinant human fucosyltransferase I (FUT1).

-

Substrates: Lacto-N-tetraose and GDP-L-fucose.

-

Reaction Conditions: Fucosylation reactions are typically carried out in a buffer containing divalent cations (e.g., MnCl₂) at a pH of around 7.0 and 37°C.

-

Purification: The product can be purified by column chromatography.

-

Yield: 71%.[1]

-

-

Step 4: Synthesis of this compound (LNDFH I)

-

Enzyme: Fucosyltransferase III (FUT3).

-

Substrates: Lacto-N-fucopentaose I and GDP-L-fucose.

-

Reaction Conditions: Similar to step 3, the reaction is performed in a buffered solution with necessary cofactors at 37°C.

-

Purification: Final purification is achieved using activated carbon column chromatography.

-

Yield: 85%.[1]

-

Characterization of this compound

4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for the structural elucidation of oligosaccharides. 1D ¹H and 2D correlation experiments (e.g., COSY, TOCSY, HSQC, HMBC) are used to determine the monosaccharide composition, anomeric configurations, and linkage positions.

-

Sample Preparation: The oligosaccharide is typically dissolved in D₂O.

-

Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) is used.

-

Key ¹H NMR Chemical Shifts: The anomeric protons and the H-5 protons of the fucose residues are particularly diagnostic for determining the linkage positions.[5] For LNDFH I, characteristic shifts would be observed for the α1-2 and α1-4 linked fucose residues.

4.2.2. Mass Spectrometry (MS)

MS is used to determine the molecular weight and fragmentation pattern of LNDFH I, which aids in confirming its structure.

-

Ionization Techniques: Matrix-Assisted Laser Desorption/Ionization (MALDI) and Electrospray Ionization (ESI) are commonly used.

-

Sample Preparation: For MALDI-MS, the sample is co-crystallized with a suitable matrix (e.g., 2,5-dihydroxybenzoic acid). For ESI-MS, the sample is dissolved in a solvent mixture such as acetonitrile/water. Permethylation is a common derivatization technique to improve ionization efficiency and provide more informative fragmentation.

-

Fragmentation Analysis (MS/MS): Collision-Induced Dissociation (CID) is used to fragment the parent ion. The fragmentation pattern of LNDFH I would show characteristic losses of fucose residues and cross-ring cleavages that reveal the sequence and branching of the monosaccharides. For instance, a major fragment observed is at m/z 876, corresponding to the loss of a single fucose residue from the sodiated molecule.[6]

4.2.3. High-Performance Liquid Chromatography (HPLC)

HPLC is used for the purification and quantification of LNDFH I.

-

Stationary Phases:

-

Normal-phase: Amino-bonded silica columns are effective for separating underivatized oligosaccharides.[5]

-

Reversed-phase: C18 columns are used for the separation of derivatized oligosaccharides (e.g., after reductive amination with a fluorescent tag).

-

Porous Graphitized Carbon (PGC): PGC columns offer excellent separation of isomeric oligosaccharides without derivatization.

-

-

Detection:

-

Pulsed Amperometric Detection (PAD): For underivatized oligosaccharides.

-

Fluorescence Detection: For fluorescently labeled oligosaccharides.

-

Mass Spectrometry (LC-MS): Provides both separation and structural information.

-

Biological Significance and Signaling Pathways

Interaction with Helicobacter pylori

LNDFH I, with its terminal Lewis b antigen, is known to be a ligand for the blood group antigen-binding adhesin (BabA) of Helicobacter pylori.[1] This interaction is crucial for the colonization of the gastric mucosa by the bacterium.

References

- 1. Enzymatic synthesis of this compound which binds to Helicobacter pylori - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Lacto-N-difucohexaose I - glyXera [glyxera.com]

- 3. Chemical synthesis of human milk oligosaccharides: lacto-N-neohexaose (Galβ1 → 4GlcNAcβ1→)2 3,6Galβ1 → 4Glc - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound (LNDFH I) Production Service - CD BioGlyco [bioglyco.com]

- 5. Characterization of lacto-N-hexaose and two fucosylated derivatives from human milk by high-performance liquid chromatography and proton NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

A Technical Guide to the Biosynthesis and Metabolic Pathways of Lacto-N-difucohexaose I

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lacto-N-difucohexaose I (LNDFH-I) is a complex human milk oligosaccharide (HMO) that plays a significant role in infant gut health and development. As a member of the fucosylated oligosaccharides, LNDFH-I is of particular interest to researchers and drug development professionals for its potential prebiotic properties, its ability to inhibit pathogen binding, and its role in modulating the immune system. This technical guide provides an in-depth overview of the biosynthesis and metabolic pathways of LNDFH-I, presenting key quantitative data, detailed experimental protocols, and visual representations of the core processes.

Biosynthesis of this compound

The synthesis of LNDFH-I is a multi-step enzymatic process that begins with the common disaccharide lactose. The pathway involves the sequential addition of monosaccharide units by specific glycosyltransferases, culminating in the final fucosylated hexasaccharide structure.

The enzymatic synthesis of LNDFH-I proceeds through the following key steps[1][2]:

-

Formation of Lacto-N-triose II: The process initiates with the transfer of an N-acetylglucosamine (GlcNAc) residue from UDP-GlcNAc to the galactose moiety of lactose. This reaction is catalyzed by β-1,3-N-acetylglucosaminyltransferase (β3GnT).

-

Elongation to Lacto-N-tetraose (LNT): A galactose (Gal) residue is then added to the newly incorporated GlcNAc of lacto-N-triose II. This step is mediated by a β-1,3-galactosidase, which facilitates the transglycosylation of galactose from a suitable donor, such as o-nitrophenyl-β-D-galactopyranoside.

-

First Fucosylation to form Lacto-N-fucopentaose I (LNFP I): The first fucose (Fuc) residue is attached to the terminal galactose of LNT. This α-1,2-linkage is catalyzed by α-1,2-fucosyltransferase (FUT1), utilizing GDP-L-fucose as the fucose donor.

-

Second Fucosylation to form this compound: The final step involves the addition of a second fucose residue, this time to the GlcNAc residue of the lacto-N-tetraose backbone. This α-1,4-linkage is formed by the action of α-1,3/4-fucosyltransferase (FUT3), also using GDP-L-fucose as the donor substrate.[1][2]

The overall biosynthetic pathway can be visualized in the following diagram:

Caption: Enzymatic biosynthesis of this compound.

Quantitative Data on LNDFH-I Biosynthesis

The efficiency of each enzymatic step is crucial for the overall yield of LNDFH-I. The following table summarizes the reported yields for a specific multi-step enzymatic synthesis.

| Reaction Step | Enzyme | Substrate | Product | Yield (%) |

| 1 | β-1,3-N-acetylglucosaminyltransferase | Lactose | Lacto-N-triose II | 44[1] |

| 2 | β-1,3-galactosidase | Lacto-N-triose II | Lacto-N-tetraose | 22[1] |

| 3 | α-1,2-fucosyltransferase (FUT1) | Lacto-N-tetraose | Lacto-N-fucopentaose I | 71[1] |

| 4 | α-1,3/4-fucosyltransferase (FUT3) | Lacto-N-fucopentaose I | This compound | 85[1] |

Note: The low yield in the initial steps can be attributed to factors such as contaminating enzymes in partially purified preparations.[1]

The kinetic properties of the fucosyltransferases are critical for optimizing the synthesis. The following table presents available kinetic data for human FUT1 and FUT3.

| Enzyme | Substrate | Km (mM) | Vmax or Specific Activity |

| Human FUT1 | Lactose | - | Preferentially fucosylates soluble lactose[3] |

| Human FUT3 | N-Acetyllactosamine | - | >25 pmol/min/µg[4] |

Metabolic Pathways of this compound

As a non-digestible oligosaccharide, LNDFH-I passes through the upper gastrointestinal tract intact and reaches the colon, where it is metabolized by the gut microbiota. Specific species, particularly from the genus Bifidobacterium, are well-equipped to utilize fucosylated HMOs.

The metabolic degradation of LNDFH-I is believed to proceed through the sequential removal of its constituent monosaccharides by specific bacterial enzymes. A key initial step in the degradation of the LNDFH-I precursor, lacto-N-tetraose, is the action of lacto-N-biosidase, an enzyme found in Bifidobacterium bifidum.[5][6] This enzyme cleaves lacto-N-tetraose into lacto-N-biose I and lactose.[5][6] The fucosidic linkages are cleaved by specific α-L-fucosidases. For instance, 1,3-1,4-α-L-fucosidase from Bifidobacterium bifidum is capable of hydrolyzing the fucose residues from Lewis a and Lewis x antigens, which are structurally related to the fucosylated motifs in LNDFH-I.[7]

The general metabolic pathway for LNDFH-I degradation by gut microbiota is depicted below.

Caption: Proposed metabolic pathway of LNDFH-I by gut microbiota.

Experimental Protocols

This section provides an overview of the methodologies for the key experiments related to the synthesis and analysis of LNDFH-I.

Enzymatic Synthesis of this compound

This protocol is adapted from the multi-step enzymatic synthesis described in the literature.[1][2]

Step 1: Synthesis of Lacto-N-triose II

-

Enzyme: Partially purified β-1,3-N-acetylglucosaminyltransferase from bovine blood.

-

Substrates: Lactose and UDP-N-acetylglucosamine.

-

Reaction Buffer: Details on the specific buffer composition, pH, and temperature would need to be optimized based on the enzyme source. A general buffer for glycosyltransferases is 50 mM MES, HEPES, or Tris-HCl at a pH around 7.0-7.5.[8]

-

Procedure:

-

Incubate lactose and UDP-GlcNAc with the β-1,3-N-acetylglucosaminyltransferase preparation.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Purify the resulting lacto-N-triose II using activated carbon column chromatography.

-

Step 2: Synthesis of Lacto-N-tetraose

-

Enzyme: Recombinant β-1,3-galactosidase from Bacillus circulans.

-

Substrates: Lacto-N-triose II and a galactose donor (e.g., o-nitrophenyl-β-D-galactopyranoside).

-

Procedure:

-

Incubate lacto-N-triose II and the galactose donor with the recombinant β-1,3-galactosidase.

-

Monitor the formation of lacto-N-tetraose by HPLC.

-

Purify the product using gel filtration or other suitable chromatographic techniques.

-

Step 3: Synthesis of Lacto-N-fucopentaose I

-

Enzyme: Recombinant human α-1,2-fucosyltransferase (FUT1).

-

Substrates: Lacto-N-tetraose and GDP-L-fucose.

-

Procedure:

-

Incubate lacto-N-tetraose and GDP-L-fucose with recombinant FUT1 in an appropriate buffer (e.g., 25 mM Tris-HCl, pH 7.5, containing 10 mM MnCl2).

-

Monitor the reaction by HPLC.

-

Purify the resulting lacto-N-fucopentaose I.

-

Step 4: Synthesis of this compound

-

Enzyme: Commercial α-1,3/4-fucosyltransferase (FUT3).

-

Substrates: Lacto-N-fucopentaose I and GDP-L-fucose.

-

Procedure:

-

Incubate the purified lacto-N-fucopentaose I and GDP-L-fucose with FUT3.

-

Monitor the final product formation by HPLC.

-

Purify the LNDFH-I using activated carbon column chromatography.

-

Quantitative Analysis of LNDFH-I by LC-MS

Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for the quantification of HMOs like LNDFH-I in complex biological samples.

Caption: Workflow for LC-MS based quantification of LNDFH-I.

Conclusion

The enzymatic biosynthesis of this compound is a complex yet well-defined process that offers a promising avenue for the large-scale production of this important human milk oligosaccharide. Understanding its metabolic fate within the gut microbiome is crucial for elucidating its health benefits. The methodologies and data presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals to further explore the potential of LNDFH-I in various applications, from infant nutrition to novel therapeutics. Further research is warranted to fully characterize the kinetic parameters of the involved enzymes and to delineate the complete metabolic network of LNDFH-I degradation by the human gut microbiota.

References

- 1. Enzymatic synthesis of this compound which binds to Helicobacter pylori - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound (LNDFH I) Production Service - CD BioGlyco [bioglyco.com]

- 3. uniprot.org [uniprot.org]

- 4. Recombinant Human Fucosyltransferase 3/FUT3 Protein, CF (4950-GT): Novus Biologicals [novusbio.com]

- 5. Bifidobacterium bifidum Lacto-N-Biosidase, a Critical Enzyme for the Degradation of Human Milk Oligosaccharides with a Type 1 Structure - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Bifidobacterium bifidum lacto-N-biosidase, a critical enzyme for the degradation of human milk oligosaccharides with a type 1 structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 1,3-1,4-α-l-Fucosynthase That Specifically Introduces Lewis a/x Antigens into Type-1/2 Chains - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Enzyme assay of β1,3-glycosyltransferase family - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to Lacto-N-difucohexaose I: Physicochemical Properties and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lacto-N-difucohexaose I (LNDFH-I) is a complex oligosaccharide belonging to the family of human milk oligosaccharides (HMOs). As a prominent component of human milk, LNDFH-I plays a crucial role in infant health, primarily through its interactions with the gut microbiota and its role in host-pathogen interactions. This technical guide provides a comprehensive overview of the physicochemical properties of LNDFH-I, detailed experimental protocols for its synthesis and analysis, and an exploration of its biological significance, with a particular focus on its interaction with Helicobacter pylori.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of LNDFH-I is essential for its application in research and potential therapeutic development. The following tables summarize the key quantitative data available for this complex hexasaccharide.

| General Properties | |

| Systematic Name | α-L-Fucp-(1→2)-β-D-Galp-(1→3)-[α-L-Fucp-(1→4)]-β-D-GlcNAcp-(1→3)-β-D-Galp-(1→4)-D-Glc |

| Common Synonyms | LNDFH-I, Lewis b hexasaccharide |

| CAS Number | 16789-38-1[1][2] |

| Appearance | White to off-white solid |

| Molecular Properties | |

| Molecular Formula | C38H65NO29[1][3][2] |

| Molecular Weight | 999.91 g/mol [1][3][2] |

| Predicted Boiling Point | 1349.9 ± 65.0 °C |

| Predicted Density | 1.71 ± 0.1 g/cm³ |

| Stability and Storage | |

| Storage Temperature | -20°C[4] |

| Stability | Powder is stable for 6 months after receipt at -20°C.[2] |

Experimental Protocols

Enzymatic Synthesis of this compound

A multi-step enzymatic synthesis is a common method for producing LNDFH-I.[5] This process leverages a series of specific glycosyltransferases to build the complex oligosaccharide chain.

Workflow for the Enzymatic Synthesis of LNDFH-I

Caption: Enzymatic synthesis workflow for this compound.

Methodology:

-

Synthesis of Lacto-N-triose II: D-GlcNAc is transferred to the D-galactose residue of lactose using β-1,3-N-acetylglucosaminyltransferase (β-1,3-GnT).[5]

-

Synthesis of Lacto-N-tetraose (LNT): D-galactose is added to lacto-N-triose II via transglycosylation using recombinant β-1,3-galactosidase.[5]

-

First Fucosylation: L-fucose is linked to the D-galactose residue of LNT through an α-1,2-linkage using recombinant human fucosyltransferase I (FUT1).[5]

-

Second Fucosylation: A second L-fucose is attached to the D-GlcNAc residue of the resulting pentasaccharide via an α-1,4-linkage using fucosyltransferase III (FUT3) and GDP-β-L-fucose.[]

-

Purification: The final product, LNDFH-I, is purified using activated carbon column chromatography followed by gel permeation column chromatography.[5][]

Analytical Methods

The structural integrity and purity of LNDFH-I are critical for its use in biological and pharmaceutical research. Several analytical techniques are employed for its characterization.

Workflow for the Analytical Characterization of LNDFH-I

Caption: Analytical workflow for this compound characterization.

High-Performance Liquid Chromatography (HPLC):

-

Principle: HPLC is used to separate and quantify LNDFH-I from potential impurities. Normal-phase HPLC on an amino-bonded silica column has been shown to be effective for the separation of fucosylated oligosaccharides like LNDFH-I.[7]

-

Typical Protocol Outline:

-

Column: Amino-bonded silica column (e.g., Varian AX-5).[7]

-

Mobile Phase: A gradient of acetonitrile and water is typically used.

-

Detection: Refractive index (RI) or evaporative light scattering detection (ELSD) are common for non-UV active compounds like oligosaccharides.

-

Quantification: Purity is determined by comparing the peak area of LNDFH-I to the total peak area of all components. Commercial standards are often reported with a purity of ≥98% by HPLC.[4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Principle: 1H and 13C NMR spectroscopy are powerful tools for the structural elucidation of complex carbohydrates. They provide detailed information about the monosaccharide composition, anomeric configurations, and glycosidic linkages.

-

Methodology:

-

Sample Preparation: The LNDFH-I sample is dissolved in D2O.

-

Data Acquisition: 1D (1H, 13C) and 2D (COSY, TOCSY, HSQC, HMBC) NMR spectra are acquired.

-

Spectral Analysis: The chemical shifts and coupling constants of the anomeric protons and other characteristic signals are used to confirm the structure of LNDFH-I.[8] For instance, the chemical shifts of α-fucose H1 and H5 protons are indicative of the fucosylation positions.[7]

-

Mass Spectrometry (MS):

-

Principle: Mass spectrometry is employed to determine the molecular weight of LNDFH-I and to obtain structural information through fragmentation analysis.

-

Methodology:

-

Ionization: Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are commonly used.

-

Analysis: The mass-to-charge ratio (m/z) of the molecular ion is measured to confirm the molecular weight.

-

Tandem MS (MS/MS): Collision-induced dissociation (CID) of the parent ion generates characteristic fragment ions.[9] For LNDFH-I, a major fragment observed corresponds to the loss of a fucose residue.[9] The fragmentation pattern provides information on the sequence and branching of the monosaccharide units.[10]

-

Biological Significance and Signaling Pathways

Interaction with Helicobacter pylori

LNDFH-I is recognized as a key ligand for the blood-group antigen-binding adhesin (BabA) of Helicobacter pylori.[11][12][13] This interaction is a critical step in the colonization of the gastric mucosa by this pathogenic bacterium.

Signaling Pathway of H. pylori Adhesion to Gastric Epithelial Cells

References

- 1. dextrauk.com [dextrauk.com]

- 2. usbio.net [usbio.net]

- 3. This compound | 16789-38-1 | OL01664 | Biosynth [biosynth.com]

- 4. usbio.net [usbio.net]

- 5. Enzymatic synthesis of this compound which binds to Helicobacter pylori - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Characterization of lacto-N-hexaose and two fucosylated derivatives from human milk by high-performance liquid chromatography and proton NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Assignment of the 1H- and 13C-NMR spectra of eight oligosaccharides of the lacto-N-tetraose and neotetraose series - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Fragmentation reactions in the mass spectrometry analysis of neutral oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Structural basis of Lewis(b) antigen binding by the Helicobacter pylori adhesin BabA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Structural basis of Lewisb antigen binding by the Helicobacter pylori adhesin BabA - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Natural Sources and Isolation of Lacto-N-difucohexaose I

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lacto-N-difucohexaose I (LNDFH I) is a complex neutral hexasaccharide and a prominent member of the human milk oligosaccharide (HMO) family. As a bioactive component of human milk, LNDFH I plays a crucial role in infant health, primarily by shaping the gut microbiota and influencing immune responses. Its potential applications in therapeutics and as a functional food ingredient have garnered significant interest within the scientific and drug development communities. This technical guide provides an in-depth overview of the natural sources of LNDFH I and detailed methodologies for its isolation and purification.

Natural Sources of this compound

The primary and most significant natural source of this compound is human milk, including colostrum[1]. Its concentration in human milk is highly variable and is influenced by several factors, most notably the mother's secretor (FUT2) and Lewis (FUT3) gene status, which determine the expression of specific fucosyltransferases required for its synthesis.

Quantitative Data on LNDFH I Concentration in Human Milk

The concentration of LNDFH I in human milk varies across different stages of lactation and among individuals with different genetic profiles. The following table summarizes the reported concentrations of LNDFH I in mature human milk based on the secretor and Lewis phenotypes. In pooled mature human milk from a general population, LNDFH I is considered the second most abundant HMO[2].

| Secretor/Lewis Phenotype | Mean Concentration (mg/L) | Standard Deviation (mg/L) |

| Group 1 (Se+Le+) | 338.1 | 213.3 |

| Group 2 (Se+Le-) | 425.4 | 225.5 |

| Group 3 (Se-Le+) | Not Reported | Not Reported |

Data synthesized from a study on HMO concentrations in mature human milk.

Isolation and Purification of this compound from Human Milk

The isolation of LNDFH I from human milk is a multi-step process that involves the initial separation of HMOs from other milk components, followed by chromatographic fractionation to purify the target oligosaccharide.

Experimental Protocol: Isolation of the Total HMO Fraction

This protocol outlines the initial steps to separate the total oligosaccharide fraction from other major components of human milk such as fats, proteins, and lactose.

1. Sample Preparation and Defatting: a. Centrifuge whole human milk at approximately 4,000 x g for 30 minutes at 4°C to separate the top fat layer. b. Carefully remove the upper cream layer. c. Collect the skimmed milk for further processing.

2. Protein Precipitation: a. To the skimmed milk, add an equal volume of cold (-20°C) ethanol or acetone to precipitate the proteins. b. Allow the mixture to stand at -20°C for at least 2 hours to ensure complete precipitation. c. Centrifuge the mixture at 10,000 x g for 30 minutes at 4°C. d. Carefully collect the supernatant which contains the lactose and oligosaccharides.

3. Lactose Removal and Oligosaccharide Enrichment (Gel Filtration Chromatography): a. Concentrate the supernatant using a rotary evaporator. b. Apply the concentrated sample to a gel filtration column (e.g., Sephadex G-25). c. Elute the column with deionized water. d. Collect fractions and monitor for the presence of carbohydrates using a suitable method (e.g., phenol-sulfuric acid assay or thin-layer chromatography). e. Pool the fractions containing oligosaccharides, which will elute before the much more abundant lactose.

Experimental Protocol: Purification of LNDFH I by Chromatography

Following the isolation of the total HMO fraction, specific chromatographic techniques are employed to purify LNDFH I from other isomeric and structurally related oligosaccharides.

1. Recycling Chromatography: a. This technique has been successfully used for the separation of LNDFH I from its isomer, lacto-N-difucohexaose II[3]. b. Columns: A combination of a cation-exchange resin in the potassium (K+) form and a gel filtration medium like Bio-Gel P-4 or TSK 40 W(S) is used[3]. c. Mobile Phase: Deionized water is typically used as the eluent. d. Procedure: The sample is repeatedly passed through the column system, allowing for the gradual separation of closely related isomers based on subtle differences in their size and interaction with the stationary phase. The process is monitored using a refractive index detector or by analyzing fractions offline.

2. High-Performance Liquid Chromatography (HPLC): a. HPLC offers a high-resolution method for the purification of LNDFH I. b. Column: A porous graphitic carbon (PGC) column is highly effective for the separation of complex carbohydrate isomers. c. Mobile Phase: A gradient of acetonitrile and water, often with a modifier like formic acid or ammonia, is used. A typical gradient might start with a low percentage of acetonitrile and gradually increase to elute the more retained oligosaccharides. d. Detection: Detection can be achieved using mass spectrometry (MS) for structural confirmation and quantification, or with a charged aerosol detector (CAD) or evaporative light scattering detector (ELSD) for concentration measurement.

Visualization of the Isolation Workflow

The following diagram illustrates the general workflow for the isolation and purification of this compound from human milk.

Conclusion

This compound is a key oligosaccharide naturally present in human milk, with its concentration being highly dependent on maternal genetics. The isolation and purification of LNDFH I from this complex biological fluid require a systematic approach involving initial sample clean-up to remove fats and proteins, followed by sophisticated chromatographic techniques to separate it from a myriad of other structurally similar oligosaccharides. The detailed protocols and workflow provided in this guide offer a solid foundation for researchers and drug development professionals to obtain pure LNDFH I for further investigation into its biological functions and potential therapeutic applications.

References

- 1. This compound | 16789-38-1 | OL01664 | Biosynth [biosynth.com]

- 2. The Mean of Milk: A Review of Human Milk Oligosaccharide Concentrations throughout Lactation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Separation of human milk oligosaccharides by recycling chromatography. First isolation of lacto-N-neo-difucohexaose II and 3'-Galactosyllactose from this source - PubMed [pubmed.ncbi.nlm.nih.gov]

Lacto-N-difucohexaose I and Gut Microbiota Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lacto-N-difucohexaose I (LNDFH I), a complex human milk oligosaccharide (HMO), plays a significant role in shaping the infant gut microbiota. This technical guide delves into the intricate interactions between LNDFH I and gut commensal bacteria, with a particular focus on its metabolism by Bifidobacterium species. We will explore the enzymatic machinery involved in LNDFH I degradation, its impact on the composition and metabolic output of the gut microbiota, and the signaling pathways implicated in these processes. This document aims to provide a comprehensive resource, integrating quantitative data, detailed experimental protocols, and visual representations of key biological pathways to facilitate further research and development in this area.

Introduction to this compound (LNDFH I)

This compound is a neutral, di-fucosylated human milk oligosaccharide built on a type 1 (Galβ1-3GlcNAc) core structure.[1] Its chemical formula is C₃₈H₆₅NO₂₉, with a molecular weight of 999.91 g/mol .[2][3] The structure of LNDFH I is Fucα1-2Galβ1-3[Fucα1-4]GlcNAcβ1-3Galβ1-4Glc.[4][5] Along with lacto-N-tetraose (LNT) and lacto-N-fucopentaose I (LNFP I), LNDFH I is one of the most abundant HMOs, constituting a significant portion of the total oligosaccharide content in human milk.[6] The prevalence of this type 1 chain is a distinguishing feature of human milk compared to that of other mammals.[7]

Metabolism of LNDFH I by Gut Microbiota

The intricate structure of LNDFH I makes it resistant to digestion by human enzymes, allowing it to reach the colon intact where it serves as a substrate for microbial fermentation.

The Pivotal Role of Bifidobacterium

Species of the genus Bifidobacterium, particularly those prevalent in the infant gut such as Bifidobacterium bifidum, Bifidobacterium breve, and Bifidobacterium longum, are highly adapted to utilize HMOs with a type 1 chain like LNDFH I.[8][9][10] These bacteria possess specialized enzymatic machinery to deconstruct and metabolize these complex sugars.

A key enzyme in this process is Lacto-N-biosidase (LnbB) , a glycoside hydrolase that specifically targets the β-linked lacto-N-biose I (LNB; Galβ1-3GlcNAc) structure.[8][10] LnbB from B. bifidum has been shown to be a critical enzyme for the degradation of type 1 HMOs.[8][10] However, the recombinant LnbB is highly specific to unmodified lacto-N-tetraose and does not hydrolyze fucosylated derivatives like LNFP I and LNDFH I directly.[8] This suggests a multi-step enzymatic process for the degradation of LNDFH I, likely involving initial defucosylation before the core structure is broken down.

The metabolic pathway for the utilization of the core LNB structure is the Galacto-N-biose/Lacto-N-biose (GNB/LNB) pathway .[4][8] This pathway involves enzymes that catabolize LNB and GNB, which are building blocks of type 1 HMOs and mucin O-glycans, respectively.[4][8] The presence of the GNB/LNB pathway provides a significant nutritional advantage to bifidobacteria in the infant gut.[4]

Enzymatic Degradation of LNDFH I

The breakdown of LNDFH I is a sequential process:

-

Defucosylation: The two fucose residues are likely cleaved by specific α-fucosidases.

-

LNB Liberation: Once the fucose residues are removed, the resulting lacto-N-tetraose can be acted upon by Lacto-N-biosidase (LnbB) to release lacto-N-biose I (LNB) and lactose.[6]

-

Intracellular Metabolism: LNB is then transported into the bifidobacterial cell and catabolized through the GNB/LNB pathway, eventually entering the central glycolytic pathway.[7]

Impact on Gut Microbiota Composition and Function

The selective fermentation of LNDFH I and other HMOs significantly influences the composition and metabolic activity of the gut microbiota.

Modulation of Microbial Populations

In vitro fermentation studies have demonstrated that HMOs promote the growth of bifidobacteria.[9][11][12] Supplementation of infant formula with HMOs has been shown to increase the abundance of Bifidobacterium and decrease the levels of Escherichia coli and Peptostreptococcaceae, making the gut microbiota composition more similar to that of breastfed infants.[13] While direct quantitative data on LNDFH I's effect on specific bacterial populations is limited in the provided search results, the general consensus is that as a major type 1 HMO, it contributes to the bifidogenic effect of human milk.

Production of Short-Chain Fatty Acids (SCFAs)

The fermentation of HMOs by gut bacteria leads to the production of short-chain fatty acids (SCFAs), primarily acetate, propionate, and butyrate.[13][14] These SCFAs have numerous benefits for the host, including serving as an energy source for colonocytes, modulating immune function, and strengthening the gut barrier.[15][16]

Bifidobacterium species are major producers of acetate.[15] The fermentation of HMOs by Bifidobacterium infantis has been shown to produce increased levels of SCFAs.[14] While specific yields from LNDFH I are not detailed, it is expected to contribute to overall SCFA production, particularly acetate, due to its preferential utilization by bifidobacteria.

Table 1: Effects of HMO Fermentation on Gut Microbiota and Metabolites

| HMO/Prebiotic | Key Microbial Changes | Major SCFA Production | Reference |

| 2′-FL and LNnT | ↑ Bifidobacterium, ↓ Escherichia coli, ↓ Peptostreptococcaceae | ↑ SCFAs (general) | [13] |

| LNB | ↑ Bifidobacterium (65.62%), ↑ Enterococcus (6.95%), ↑ Lactobacillus (2.01%), ↑ Blautia (2.17%) | Not specified | [12] |

| 2'-FL | ↑ Bifidobacterium | ↑ Acetate | [17] |

| LNT | ↑ Bifidobacterium | ↑ Acetate | [17] |

Experimental Protocols

This section outlines common methodologies for studying the interaction between LNDFH I and gut microbiota.

In Vitro Fermentation

In vitro fermentation models are crucial for studying the direct effects of LNDFH I on microbial communities.

-

Inoculum: Fecal samples from healthy infants or adults are typically used as the source of the microbial community.

-

Media: A basal medium mimicking the colonic environment is used, with LNDFH I added as the primary carbohydrate source.

-

Incubation: Fermentation is carried out under anaerobic conditions at 37°C for a specified period (e.g., 24-48 hours).

-

Analysis: Samples are collected at different time points to analyze changes in microbial composition (via 16S rRNA gene sequencing) and SCFA concentrations (via gas chromatography).

Bacterial Growth Assays

To assess the ability of specific bacterial strains to utilize LNDFH I:

-

Bacterial Strains: Pure cultures of Bifidobacterium species or other relevant gut bacteria are used.

-

Growth Medium: A minimal medium is prepared with LNDFH I as the sole carbon source.

-

Measurement: Bacterial growth is monitored over time by measuring the optical density (OD) at 600 nm.

Enzyme Activity Assays

To characterize the activity of enzymes like lacto-N-biosidase:

-

Substrate: Lacto-N-tetraose is typically used as the substrate to measure LnbB activity.[8]

-

Enzyme Source: Recombinant LnbB enzyme or crude cell extracts from bacterial cultures can be used.

-

Reaction: The enzyme and substrate are incubated in a suitable buffer (e.g., 100 mM potassium phosphate buffer, pH 7.0) for a defined period.[8]

-

Analysis: The reaction products (LNB and lactose) are quantified using High-Performance Liquid Chromatography (HPLC) with a specialized column for sugar analysis (e.g., Sugar-D column).[8]

Signaling Pathways

While the direct interaction of LNDFH I with host cell signaling pathways is not extensively detailed in the provided search results, the metabolic byproducts of its fermentation, namely SCFAs, are known to have profound effects on host signaling.

-

G-protein coupled receptors (GPCRs): SCFAs can activate GPCRs such as GPR41, GPR43, and GPR109A, which are involved in regulating immune responses and intestinal homeostasis.[14]

-

Histone Deacetylase (HDAC) Inhibition: Butyrate, in particular, is a potent HDAC inhibitor, leading to changes in gene expression that can have anti-inflammatory effects.[14]

The anti-inflammatory effects of SCFAs produced from the interaction of breast milk and probiotics have been observed in immature enterocytes, suggesting a role in protecting against conditions like necrotizing enterocolitis (NEC).[14]

Conclusion and Future Directions

This compound is a key component of human milk that plays a crucial role in the establishment and maintenance of a healthy gut microbiota, primarily through its selective utilization by Bifidobacterium species. The enzymatic machinery and metabolic pathways for LNDFH I degradation are complex and highlight the co-evolution of these bacteria with their human host. The fermentation of LNDFH I leads to the production of beneficial metabolites like SCFAs, which have far-reaching effects on host health.

Future research should focus on:

-

Quantifying the specific impact of purified LNDFH I on the growth of a wider range of gut commensals and potential pathogens.

-

Elucidating the complete enzymatic cascade for LNDFH I degradation in different bacterial species.

-

Investigating the direct effects of LNDFH I on host cell signaling pathways, independent of its fermentation products.

-

Conducting in vivo studies and clinical trials to confirm the health benefits of LNDFH I supplementation.

A deeper understanding of the interactions between LNDFH I and the gut microbiota will be invaluable for the development of novel prebiotics, synbiotics, and therapeutic interventions aimed at promoting gut health.

References

- 1. Lacto-N-difucohexaose I - glyXera [glyxera.com]

- 2. dextrauk.com [dextrauk.com]

- 3. This compound | 16789-38-1 | OL01664 | Biosynth [biosynth.com]

- 4. Distribution of In Vitro Fermentation Ability of Lacto-N-Biose I, a Major Building Block of Human Milk Oligosaccharides, in Bifidobacterial Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Enzymatic synthesis of this compound which binds to Helicobacter pylori - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Lacto-N-biosidase Encoded by a Novel Gene of Bifidobacterium longum Subspecies longum Shows Unique Substrate Specificity and Requires a Designated Chaperone for Its Active Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Production of Lacto-N-biose I Using Crude Extracts of Bifidobacterial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Bifidobacterium bifidum Lacto-N-Biosidase, a Critical Enzyme for the Degradation of Human Milk Oligosaccharides with a Type 1 Structure - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Prebiotic effect of lacto-N-biose I on bifidobacterial growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Bifidobacterium bifidum lacto-N-biosidase, a critical enzyme for the degradation of human milk oligosaccharides with a type 1 structure - PubMed [pubmed.ncbi.nlm.nih.gov]